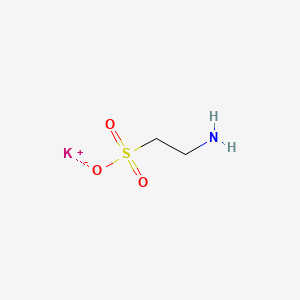

Potassium taurate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A conditionally essential nutrient, important during mammalian development. It is present in milk but is isolated mostly from ox bile and strongly conjugates bile acids.

科学研究应用

Carbon Dioxide Absorption

Overview : One of the most significant applications of potassium taurate is in the capture of carbon dioxide from flue gases. Its ability to function effectively as a solvent for CO2 absorption has been demonstrated in several studies.

- Kinetics of CO2 Absorption : Research indicates that this compound solutions exhibit favorable kinetics for CO2 absorption. The reaction kinetics were analyzed at varying temperatures (285 K to 305 K), revealing that the apparent rate constants change with concentration, demonstrating a complex interaction between the solvent and CO2 .

- Techno-Economic Assessments : Studies have shown that using this compound for CO2 removal can be more energy-efficient compared to traditional solvents like monoethanolamine (MEA). The this compound process requires lower energy for regeneration and has lower toxicity, making it a promising alternative for industrial applications .

- Simulation Models : Advanced simulation tools such as ASPEN Plus® have been employed to model the absorption process using this compound. These simulations help optimize the design of absorption columns and predict the behavior of the solvent under different operational conditions .

Biochemical Interactions

Role in Biological Systems : this compound's biochemical properties make it an interesting compound for research in nutrition and health.

- Amino Acid Interactions : As a salt of taurine, this compound may influence various biological processes due to taurine's known roles in cellular functions, including osmoregulation and neurotransmission. Its interactions with other amino acids and its impact on metabolic pathways are areas of ongoing research .

- Potential Therapeutic Uses : Emerging studies suggest that this compound might have beneficial effects on cardiovascular health due to taurine's role in regulating blood pressure and cholesterol levels. Further clinical studies are required to substantiate these claims and explore its therapeutic potential .

Environmental Applications

Sustainability Focus : The use of this compound in environmental applications aligns with sustainability goals.

- Low Toxicity and Biodegradability : this compound is characterized by low toxicity levels compared to conventional solvents used in industrial processes. Its biodegradability makes it an environmentally friendly option for CO2 capture technologies .

- Impact on Industrial Processes : Implementing this compound in flue gas treatment processes not only aids in reducing greenhouse gas emissions but also enhances overall process efficiency by minimizing energy consumption during solvent regeneration .

Data Tables

| Parameter | This compound | Monoethanolamine (MEA) |

|---|---|---|

| Toxicity | Low | Moderate |

| Energy Requirement for Regeneration | Low | High |

| CO2 Absorption Efficiency | High | Moderate |

| Biodegradability | Yes | No |

Case Studies

- Industrial Application Case Study :

- Laboratory Research Case Study :

化学反应分析

Mechanism:

Potassium taurate reacts with CO₂ via a zwitterion-mediated mechanism :

-

Zwitterion Formation :

CO2+K+O3S−CH2−CH2−NH2⇌K+O3S−CH2−CH2−NH+−COO− -

Deprotonation :

The zwitterion is deprotonated by water or taurate ions:

K+O3S−CH2−CH2−NH+−COO−+B→K+O3S−CH2−CH2−NH−COO−+BH+

(B = H₂O or taurate).

Key Findings:

-

Reaction Order :

-

Kinetic Constants (295 K):

Parameter Value k2 (m³/mol·s) 12.60 kH2O/k−1 (m³/mol) 4.23×10−6 kAm/k−1 (m³/mol) 1.30×10−4 -

Temperature Dependence :

k2=3.23×109exp(−T5700)m3/mol s

(Activation energy: ~47.4 kJ/mol) .

Reaction:

At high CO₂ loading, taurine precipitates as a solid:

K+O3S−CH2−CH2−NH−COO−→O3S−CH2−CH2−NH2↓+K++CO2↑.

Impact:

-

Le Chatelier’s Principle : Precipitation shifts equilibrium, enhancing CO₂ absorption capacity by up to 20% .

-

Critical Conditions :

[Taurate] (mol/m³) Critical CO₂ Loading (mol CO₂/mol taurate) 2,000 0.15 4,000 0.08

Comparative Kinetics with Potassium Glycinate

| Parameter | This compound (295 K) | Potassium Glycinate (295 K) |

|---|---|---|

| k2 (m³/mol·s) | 12.60 | 49.68 |

| kH2O/k−1 (m³/mol) | 4.23×10−6 | 2.69×10−6 |

| Reaction Order (n) | 1 → 1.5 | 1 → 1.2 |

-

Mechanistic Difference : Glycinate exhibits faster kinetics due to reduced steric hindrance but lower zwitterion stability .

Thermodynamic Modeling

A validated ASPEN Plus® model incorporates:

-

Vapor-Liquid-Solid Equilibrium : Accounts for taurine precipitation.

-

Reaction Constants : Derived from experimental data (Moioli et al., 2018) .

Industrial Relevance

属性

CAS 编号 |

22890-34-2 |

|---|---|

分子式 |

C2H6KNO3S |

分子量 |

163.24 g/mol |

IUPAC 名称 |

potassium;2-aminoethanesulfonate |

InChI |

InChI=1S/C2H7NO3S.K/c3-1-2-7(4,5)6;/h1-3H2,(H,4,5,6);/q;+1/p-1 |

InChI 键 |

IMYBWPUHVYRSJG-UHFFFAOYSA-M |

SMILES |

C(CS(=O)(=O)[O-])N.[K+] |

规范 SMILES |

C(CS(=O)(=O)[O-])N.[K+] |

Key on ui other cas no. |

22890-34-2 |

同义词 |

Taufon Tauphon Taurine Taurine Hydrochloride Taurine Zinc Salt (2:1) Taurine, Monopotassium Salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。